Dichlorophenylphosphine

Catalog No.
S702437
CAS No.
644-97-3
M.F
C6H5Cl2P
M. Wt
178.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichlorophenylphosphine

CAS Number

644-97-3

Product Name

Dichlorophenylphosphine

IUPAC Name

dichloro(phenyl)phosphane

Molecular Formula

C6H5Cl2P

Molecular Weight

178.98 g/mol

InChI

InChI=1S/C6H5Cl2P/c7-9(8)6-4-2-1-3-5-6/h1-5H

InChI Key

IMDXZWRLUZPMDH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(Cl)Cl

solubility

SOL IN COMMON INERT ORGANIC SOLVENTS
MISCIBLE WITH BENZENE, CARBON DISULFIDE

Synonyms

Phenylphosphonous dichloride

Canonical SMILES

C1=CC=C(C=C1)P(Cl)Cl

The exact mass of the compound Dichlorophenylphosphine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in common inert organic solventsmiscible with benzene, carbon disulfide. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66478. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Corrosives, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

Dichlorophenylphosphine (C6H5PCl2) is a foundational organophosphorus intermediate valued for its dual reactivity, combining a fixed phenyl group with two labile chlorine atoms on a trivalent phosphorus (P(III)) center. This structure makes it a primary precursor for a wide range of products, including tertiary phosphine ligands for catalysis, flame retardants, and functional polymers. [REFS-1, REFS-2] Its utility stems from its role as a direct and efficient method to introduce a phenyl-substituted phosphorus moiety into a target molecule, a feature that distinguishes it from more basic phosphorus halides like phosphorus trichloride (PCl3). [2]

Direct substitution of Dichlorophenylphosphine is often unfeasible due to critical differences in phosphorus oxidation state and reactivity. Unlike Phenylphosphonic Dichloride (C6H5P(O)Cl2), which has a pentavalent (P(V)) center, Dichlorophenylphosphine's trivalent (P(III)) nature is essential for its nucleophilic character and for synthesizing P(III) ligands and compounds. [1] Attempting to use the P(V) analog results in fundamentally different reaction pathways and products, such as phosphonates instead of phosphines. [2] Compared to Phosphorus Trichloride (PCl3), Dichlorophenylphosphine offers the non-negotiable advantage of incorporating a phenyl group directly, avoiding the need for a separate, often lower-yielding, Friedel-Crafts reaction step which may also produce unwanted diarylated byproducts. [3] Therefore, for synthetic routes requiring a nucleophilic phenylphosphine synthon, neither of these common alternatives is a viable procurement substitute.

Precursor Suitability: Enables Stepwise Synthesis of P-Chiral Phosphine Ligands

Dichlorophenylphosphine is a critical precursor for P-chiral phosphine ligands, where chirality resides on the phosphorus atom itself. Its two distinct P-Cl bonds allow for sequential, controlled substitution reactions. This stepwise approach is fundamental to building stereogenic phosphorus centers, a capability not offered by monosubstituted analogs like P-chlorodiphenylphosphine or non-phenylated precursors like PCl3. [REFS-1, REFS-2] For example, reaction with a chiral auxiliary like (-)-ephedrine followed by stereoselective ring-opening with an organometallic reagent provides access to a wide range of P-chiral phosphines that exhibit high enantioselectivity in asymmetric catalysis. [2]

Evidence DimensionSynthetic Pathway Enablement
Target Compound DataEnables sequential substitution of two chloride atoms to build a chiral phosphorus center.
Comparator Or BaselineP-chlorodiphenylphosphine (one reactive site); PCl3 (lacks phenyl group); Triphenylphosphine (no reactive sites for this pathway).
Quantified DifferenceQualitative but absolute: enables a synthetic route not accessible with common substitutes.
ConditionsSynthesis of P-chiral phosphine ligands via chiral auxiliary methods.

For developing high-performance asymmetric catalysts, the specific P(C6H5)Cl2 structure is required to create valuable P-stereogenic ligands.

Processability: Direct Precursor for High-Performance Flame Retardants in Epoxy Resins

Dichlorophenylphosphine serves as a direct reactant in the synthesis of phosphorus-containing flame retardants for polymers like epoxy resins. For instance, it is used to synthesize (oxybis(4,1-phenylene))bis(phenylphosphine oxide) (ODDPO), a highly effective flame retardant. [1] Epoxy resins formulated with ODDPO derived from this precursor can achieve a UL-94 V-0 rating (vertical burn, self-extinguishing) with a phosphorus content as low as 1.2 wt%. This contrasts with formulations requiring higher loadings of other flame retardants to achieve similar performance, which can negatively impact the material's mechanical properties. The direct incorporation of the P-phenyl group from dichlorophenylphosphine is key to the resulting retardant's thermal stability and char-forming efficiency.

Evidence DimensionFlame Retardancy (UL-94 Rating)
Target Compound DataEnables synthesis of ODDPO, which imparts a V-0 rating to epoxy at 1.2 wt% phosphorus content.
Comparator Or BaselineOther phosphorus flame retardants often require higher loadings (e.g., 2.11 wt% P for DPDHPP) to achieve a V-0 rating.
Quantified DifferenceAchieves top-tier flame retardancy at a significantly lower phosphorus loading compared to some alternatives.
ConditionsFormulation in DGEBA epoxy resin cured with 4,4′-diaminodiphenyl sulfone (DDS).

This allows for the creation of safer, high-performance materials that meet strict fire safety standards without compromising mechanical integrity, a key procurement driver for electronics and construction materials.

Precursor Suitability: Key Intermediate for Poly(aryloxyphosphazene) Synthesis

While not a direct precursor to the polyphosphazene backbone itself, dichlorophenylphosphine is a crucial starting material for synthesizing substituted phosphine derivatives used in the post-polymerization modification of poly(dichlorophosphazene). The P(III) center is essential for creating the phosphoranimine reagents that can functionalize the polymer chain ends. [1] This level of synthetic control is not possible using P(V) compounds like phenylphosphonic dichloride, which are not suitable for generating the necessary nucleophilic phosphorus species for these specific modification reactions. The use of dichlorophenylphosphine-derived reagents allows for the introduction of specific functionalities, influencing properties like solubility and biological activity in the final polymer.

Evidence DimensionReactivity for Polymer Modification
Target Compound DataServes as a precursor to P(III) reagents (e.g., functionalized triphenylphosphines) capable of modifying polyphosphazene chains.
Comparator Or BaselinePhenylphosphonic dichloride (P(V)) lacks the requisite nucleophilicity for these specific modification pathways.
Quantified DifferenceEnables specific polymer functionalization routes that are inaccessible with the P(V) analog.
ConditionsSynthesis of functionalized phosphoranimines for end-capping of poly(dichlorophosphazene).

For researchers developing advanced polymers with tailored properties, dichlorophenylphosphine provides an essential synthetic entry point that common substitutes cannot offer.

Core Building Block for P-Stereogenic Ligands in Asymmetric Hydrogenation

In workflows focused on developing next-generation asymmetric catalysts, dichlorophenylphosphine is the logical choice for constructing P-chiral bisphosphine ligands. Its di-functional nature is essential for the stepwise synthesis required to establish a specific configuration at the phosphorus center, leading to ligands that provide superior enantioselectivity in reactions like rhodium-catalyzed hydrogenation. [1]

Synthesis of High-Efficiency Phosphorus Flame Retardants for Electronics

For manufacturing flame-retardant epoxy resins used in printed circuit boards and electronic encapsulants, dichlorophenylphosphine is a key precursor. It enables the synthesis of additives that confer a UL-94 V-0 rating at low concentrations, thereby minimizing the impact on the dielectric and mechanical properties of the final product, a critical consideration for high-performance electronics. [2]

Precursor for Tertiary Phosphines in Cross-Coupling Catalysis

The compound is a standard starting material for creating a diverse array of tertiary phosphine ligands (e.g., dimethylphenylphosphine) via Grignard reactions. [3] These ligands are fundamental components of catalyst systems for Suzuki, Heck, and Buchwald-Hartwig cross-coupling reactions, making dichlorophenylphosphine a versatile and cost-effective choice for any laboratory engaged in synthetic organic chemistry.

Physical Description

Benzene phosphorus dichloride appears as a colorless, fuming liquid. Density 1.32 g / cm3. Flash point 102°C. Corrosive to metals and tissue.

Color/Form

COLORLESS LIQUID

XLogP3

3.1

Boiling Point

430 °F at 760 mm Hg (USCG, 1999)
225.0 °C
224.6 °C @ 760 MM HG; 99-101 °C @ 11 MM HG

Flash Point

215 °F (USCG, 1999)
215 °F OC May be lower because of presence of dissolved phosphorus

Density

1.14 at 77 °F (USCG, 1999)
1.356 @ 20 °C/4 °C

Odor

acrid, pungent

Melting Point

-60 °F (USCG, 1999)
-51.0 °C
-51 °C

UNII

WRU258L1EW

GHS Hazard Statements

Aggregated GHS information provided by 149 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 149 companies. For more detailed information, please visit ECHA C&L website;
Of the 8 notification(s) provided by 147 of 149 companies with hazard statement code(s):;
H290 (58.5%): May be corrosive to metals [Warning Corrosive to Metals];
H301 (31.29%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (58.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (57.14%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (37.41%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

644-97-3

Wikipedia

Dichlorophenylphosphine

Use Classification

Fire Hazards -> Corrosives, Reactive - 1st degree

Methods of Manufacturing

PROBABLY BY REACTION OF A GRIGNARD REAGENT WITH PHOSPHOROUS TRICHLORIDE

General Manufacturing Information

Phosphonous dichloride, P-phenyl-: ACTIVE

Analytic Laboratory Methods

The photoelectron spectra of 15 phosphorus-containing cmpd were obtained. The spectra of the individual compounds were sufficiently different to permit qualitative identification of the components of mixtures.

Stability Shelf Life

FUMES IN AIR

Dates

Last modified: 08-15-2023

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